molecular formula C8H8BrClN2 B2755571 5-bromo-1H-indol-3-amine Hydrochloride CAS No. 1893457-72-1; 69343-99-3

5-bromo-1H-indol-3-amine Hydrochloride

Cat. No.: B2755571
CAS No.: 1893457-72-1; 69343-99-3
M. Wt: 247.52
InChI Key: BRGHKBZUPNOLGR-UHFFFAOYSA-N
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Description

5-Bromo-1H-indol-3-amine Hydrochloride is a valuable chemical intermediate in medicinal chemistry, providing a key indole scaffold for developing novel therapeutic agents. The indole nucleus is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties . Recent research has highlighted the significant potential of 3-substituted indole-imidazole compounds as a new structural class with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) . This positions this compound as a critical building block for synthesizing and optimizing such compounds to combat antibiotic-resistant bacteria. Its utility extends to exploring structure-activity relationships, enabling researchers to investigate the influence of halogen substitution on the indole ring to enhance potency and selectivity in new drug candidates .

Properties

IUPAC Name

5-bromo-1H-indol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-4,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGHKBZUPNOLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogen Substituents

  • This compound : Bromine at position 5 provides steric bulk and electron-withdrawing effects, enhancing stability and enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • 7-Chloro-1H-indol-3-amine derivatives (e.g., compound 77 in ): Chlorine at position 7 reduces steric hindrance compared to bromine.
  • 4-Bromo-1H-indol-3-amine derivatives (e.g., compound 78 in ): Bromine at position 4, adjacent to the amine group, introduces steric constraints that could limit conformational flexibility and reactivity .

Electron-Donating vs. Electron-Withdrawing Groups

  • 5-Methoxy-1H-indol-3-amine derivatives (e.g., compound 79 in ): Methoxy at position 5 donates electrons via resonance, increasing electron density on the indole ring.
  • 3-(5-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride (CAS: 1803598-21-1): Fluorine at position 5 offers high electronegativity with minimal steric bulk. The extended propanamine chain enhances lipophilicity, which may improve blood-brain barrier penetration compared to the parent compound .

Functionalized Derivatives

  • (S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate: Incorporates an amide group and trifluoroacetate counterion. The amide enhances hydrogen-bonding capacity, while the trifluoroacetate salt may reduce aqueous solubility compared to hydrochloride salts .
  • 5-Bromo-3-(triazol-ethyl)-1H-indole (): A triazole-ethyl group at position 3, synthesized via Cu(I)-catalyzed click chemistry, demonstrates the utility of bromo-indoles in generating complex architectures for drug discovery .

Table 1: Key Properties of Selected Indole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Features
This compound C₈H₈BrClN₂ 247.52 Br (5), NH₂ (3) Hydrochloride salt, high reactivity
7-Chloro-1H-indol-3-amine derivative C₁₆H₁₂ClN₃ ~344.08* Cl (7), imidazolyl (3) Lower steric bulk than bromo analogs
5-Methoxy-1H-indol-3-amine derivative C₁₇H₁₅N₃O ~388.03* OCH₃ (5) Enhanced solubility in polar solvents
3-(5-Fluoro-1H-indol-3-yl)propan-1-amine HCl C₁₁H₁₄ClFN₂ 228.70 F (5), propanamine (3) Increased lipophilicity

*Molecular weights approximated from HRESIMS data in .

Pharmacological and Industrial Relevance

  • Bromo-substituted indoles: Potential kinase or GPCR modulation due to halogen bonding .
  • Methoxy-substituted indoles : Improved solubility may favor use in aqueous formulations .
  • Propanamine derivatives : Extended alkyl chains could enhance CNS-targeting capabilities .

Q & A

Q. What are the optimal synthetic routes for 5-bromo-1H-indol-3-amine hydrochloride, and how do reaction conditions influence yield?

The synthesis of brominated indole derivatives often involves halogenation of indole precursors or coupling reactions. For example, a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures has been used to introduce bromine at the 5-position of indole scaffolds, achieving ~50% yields after flash column chromatography . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to prevent side reactions.
  • Catalyst loading : CuI (1.0 g per 700 mg substrate) is typical for azide-alkyne couplings, though excess may lead to metal contamination.
  • Purification : Use 70:30 ethyl acetate/hexane for column chromatography (Rf = 0.30) to isolate the product .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • NMR spectroscopy : 1H^{1}\text{H} NMR resolves aromatic protons (e.g., indole H-2 and H-4) and amine protons, while 13C^{13}\text{C} NMR confirms bromine-induced deshielding at C-5 .
  • Mass spectrometry : FAB-HRMS (m/z 427.0757 [M+H]+^+) validates molecular weight and isotopic patterns for bromine .
  • X-ray crystallography : For crystalline derivatives (e.g., ethyl 4-(5-bromo-1H-indol-3-yl)-hexahydroquinoline carboxylate), single-crystal analysis at 123 K provides bond-length precision (mean C–C = 0.005 Å) and confirms stereochemistry .

Q. What are the solubility and formulation challenges for this compound in biological assays?

  • Solubility : The hydrochloride salt improves aqueous solubility but may precipitate in phosphate buffers. Pre-solubilization in DMSO (10 mM stock) is recommended, with final concentrations ≤0.1% to avoid cytotoxicity .
  • Stability : Store refrigerated in airtight containers to prevent hydrolysis; residual DMF (from synthesis) must be removed via vacuum drying at 90°C .

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation.
  • Spill management : Neutralize with dry sand or chemical absorbents; avoid water to prevent halogen acid release (e.g., HBr, HCl) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers analyze reaction byproducts or degradation products in this compound synthesis?

  • HPLC-MS : Monitor for bromine loss (e.g., dehalogenation to 1H-indol-3-amine) or dimerization via C-3 coupling.
  • TLC : Use ethyl acetate/hexane (70:30) to detect low-Rf byproducts (e.g., unreacted azides or acetylated intermediates) .
  • Isotopic labeling : 15N^{15}\text{N}-labeled amines can trace unexpected N-alkylation or rearrangement pathways .

Q. What experimental strategies resolve contradictions in biological activity data for brominated indole derivatives?

  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify off-target effects (e.g., cholinesterase inhibition in indole-based maleimides) .
  • Counter-screening : Use kinase panels or receptor-binding assays (e.g., 5-HT6_6 receptors) to confirm specificity .
  • Structural analogs : Compare with 6-chloro or 5-phenyl substitutions to isolate bromine-specific effects .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

  • Alkaline phosphatase assays : The phosphate salt (e.g., sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate) serves as a chromogenic substrate, releasing indoxyl derivatives upon enzymatic cleavage .
  • Molecular docking : Use crystal structures (e.g., PDB 6JU) to model indole stacking with aromatic residues in active sites .

Q. What computational methods predict the stability and reactivity of this compound under varying pH or temperature?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess bromine’s electron-withdrawing effects on indole’s π-system.
  • MD simulations : Simulate aqueous solubility and aggregation propensity using force fields like OPLS-AA .

Methodological Notes

  • Contradictions in evidence : While reports 50% yield for brominated indoles, similar reactions in achieved lower yields (~30%) due to competing benzylation. Validate protocols with small-scale trials.
  • Advanced tools : Cryogenic X-ray diffraction (123 K) minimizes thermal motion artifacts for precise bond-length measurements .

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